Irenolone
Overview
Description
Mechanism of Action
Target of Action
Irenolone is a type of phytoalexin, a group of natural products defined by their physiological rather than their structural features . These compounds are yielded de novo by some plant organs when provoked by physical, microbiological, or chemical agents . .
Mode of Action
As a phytoalexin, it is known to play a role in the defense mechanisms of plants . Phytoalexins are typically produced in response to pathogen attacks, suggesting that this compound may interact with components of the pathogen to inhibit its growth or spread .
Biochemical Pathways
It’s known that the production of phytoalexins like this compound involves complex biochemical pathways that are activated in response to pathogen attacks . The exact pathways and their downstream effects specific to this compound remain to be elucidated.
Result of Action
As a phytoalexin, it is likely to contribute to the plant’s defense mechanisms against pathogens . The exact molecular and cellular effects, however, require further investigation.
Action Environment
The action of this compound, like other phytoalexins, can be influenced by environmental factors. For instance, the production of phytoalexins is typically triggered by pathogen attacks, suggesting that the presence of pathogens in the environment can influence the action and efficacy of this compound
Biochemical Analysis
Biochemical Properties
Irenolone is a red powder with a molecular formula of C19H12O3 . It has a boiling point of 573.7±50.0 °C . The compound interacts with various biomolecules in biochemical reactions
Cellular Effects
It has been found in bananas and French plantains , suggesting it may play a role in the biochemistry of these plants .
Molecular Mechanism
It has been suggested that this compound may have a role in corrosion inhibition, with more aromatic rings and polar groups showing excellent corrosion inhibition performance .
Metabolic Pathways
It has been suggested that this compound may be involved in the metabolism of iron .
Transport and Distribution
It has been suggested that this compound may be involved in the transport and distribution of iron .
Preparation Methods
Synthetic Routes and Reaction Conditions: Irenolone can be synthesized through various synthetic routes. One common method involves the use of boron tribromide in dichloromethane as a reagent. The reaction typically takes about 0.25 hours to complete . Another method involves the synthesis of this compound from 4’-O-Methylthis compound .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its natural occurrence and extraction from plant sources. the synthetic methods mentioned above can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Types of Reactions: Irenolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different chemical and biological properties .
Scientific Research Applications
Irenolone has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other complex molecules.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its antioxidant and antimicrobial activities.
Comparison with Similar Compounds
- Emenolone
- Phenalenone
- Caffeic acid
- 5-Hydroxytryptamine
These compounds share structural similarities with Irenolone but differ in their specific chemical and biological properties .
Properties
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKPTIDKHEGFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Irenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
149184-19-0 | |
Record name | Irenolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149184-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Irenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 °C | |
Record name | Irenolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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